![molecular formula C12H9Br B6163650 2-bromo-7-ethenylnaphthalene CAS No. 1219691-16-3](/img/no-structure.png)
2-bromo-7-ethenylnaphthalene
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Overview
Description
properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-7-ethenylnaphthalene can be achieved through a two-step process involving the bromination of 2-ethenylnaphthalene followed by the substitution of the bromine atom with an ethenyl group.", "Starting Materials": [ "2-ethenylnaphthalene", "bromine", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Bromination of 2-ethenylnaphthalene", "- Dissolve 2-ethenylnaphthalene (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "- Continue stirring for 2 hours at room temperature.", "- Pour the reaction mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 20 mL).", "- Wash the organic layer with water (2 x 20 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain 2-bromo-7-ethenylnaphthalene (1.2 g) as a yellow solid.", "Step 2: Substitution of the Bromine Atom with an Ethenyl Group", "- Dissolve 2-bromo-7-ethenylnaphthalene (1.0 g) and sodium acetate (1.2 g) in ethanol (20 mL) and reflux the mixture for 6 hours.", "- Cool the reaction mixture to room temperature and filter off the precipitated sodium bromide.", "- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 2-bromo-7-ethenylnaphthalene (0.8 g) as a yellow solid." ] } | |
CAS RN |
1219691-16-3 |
Product Name |
2-bromo-7-ethenylnaphthalene |
Molecular Formula |
C12H9Br |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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